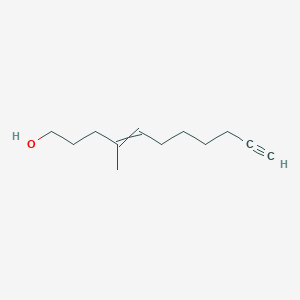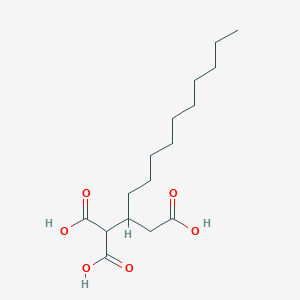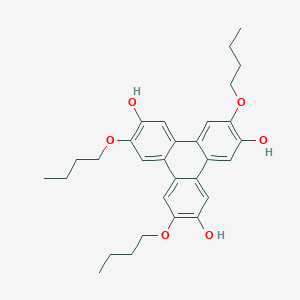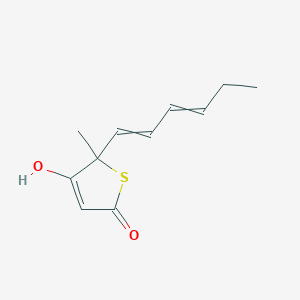
4-Methylundec-4-EN-10-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylundec-4-EN-10-YN-1-OL is an organic compound with the molecular formula C₁₂H₂₀O. It is a member of the alkyne family, characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its structure. This compound is notable for its unique combination of functional groups, which makes it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylundec-4-EN-10-YN-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Addition Reaction: The alkyne undergoes a hydroboration-oxidation reaction to introduce the hydroxyl group.
Alkylation: The intermediate product is then subjected to alkylation to introduce the methyl group at the desired position.
Final Step: The final step involves the formation of the double bond through a dehydrohalogenation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylundec-4-EN-10-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
4-Methylundec-4-EN-10-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylundec-4-EN-10-YN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: It can modulate biochemical pathways, influencing processes such as signal transduction, gene expression, or metabolic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylundec-4-EN-10-YN-1-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-Methylundec-4-EN-10-YN-1-AMINE: Similar structure but with an amine group instead of a hydroxyl group.
4-Methylundec-4-EN-10-YN-1-ACID: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-Methylundec-4-EN-10-YN-1-OL is unique due to its combination of an alkyne, alkene, and hydroxyl group within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
650636-85-4 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
4-methylundec-4-en-10-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-7-9-12(2)10-8-11-13/h1,9,13H,4-8,10-11H2,2H3 |
Clé InChI |
TVNGTPUDBJHAPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCCC#C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)


![3-[1-(Oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12611262.png)



![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)
![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)
![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)


